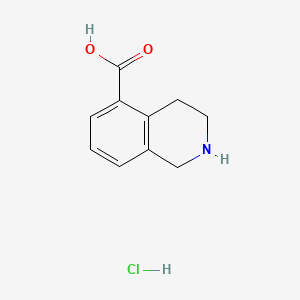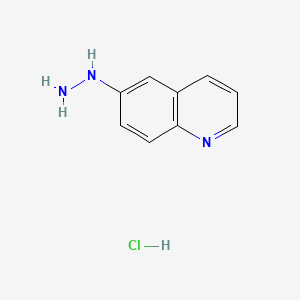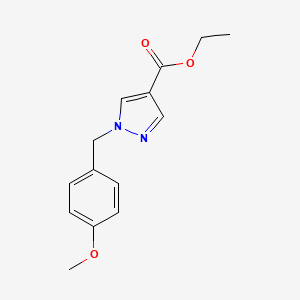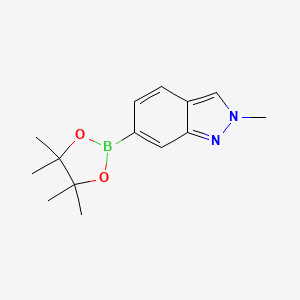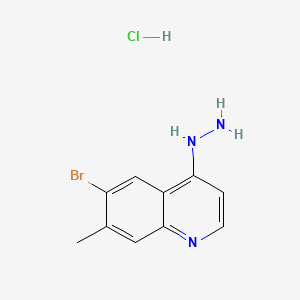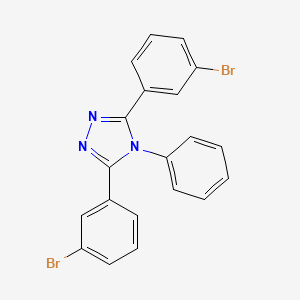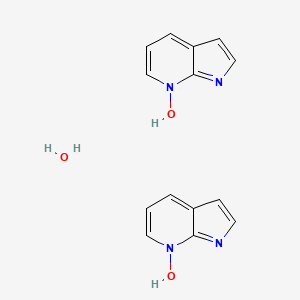
7-Azaindole N-oxide hemihydrate
Descripción general
Descripción
7-Azaindole N-oxide hemihydrate is a compound with the empirical formula C7H6N2O · 0.5H2O . It is a white to tan solid, powder, or off-white powder . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
7-Azaindole is a starting material in a recent synthesis of azaserotonin . The synthesis of azaindoles from pyridine and pyrrole building blocks has been developed . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine .Molecular Structure Analysis
The molecular weight of 7-Azaindole N-oxide hemihydrate is 143.14 . The molecular formula is C7H6N2O · 0.5H2O .Chemical Reactions Analysis
7-Azaindole N-oxide hemihydrate has been used in the synthesis of azaserotonin . It has also been used in the synthesis of coordination compounds containing protonated 7-azaindole-N-oxide .Physical And Chemical Properties Analysis
7-Azaindole N-oxide hemihydrate is a solid with a melting point of 102-118 °C . It has a molecular weight of 143.14 . The empirical formula is C7H6N2O · 0.5H2O .Aplicaciones Científicas De Investigación
Regioselective Arylation : N-methyl 6- and 7-azaindole N-oxides undergo regioselective direct arylation of the azine ring, followed by an additional regioselective azole direct arylation, which is useful in organic synthesis (Huestis & Fagnou, 2009).
Luminescence and Reactivity for Probes and Imaging : 7-Azaindole derivatives have been investigated for their uses in biological probes and imaging. They exhibit luminescent properties useful for organic light-emitting diodes and show unusual reactivity toward C-H and C-X bonds (Zhao & Wang, 2010).
Transition-Metal-Free Synthesis : A novel method for transition-metal-free synthesis of 7-azaindoles through a one-pot synthesis involving amination of pyridine N-oxides has been developed, demonstrating simple operation and wide substrate scope (Wang et al., 2018).
Palladium-Catalyzed Alkenylation : There's a report of a palladium-catalyzed C-3 selective alkenylation of 7-azaindoles, offering a new approach in functionalizing pharmaceutically important 7-azaindoles (Kannaboina, Kumar, & Das, 2016).
Rhodium-Catalyzed Annulation : Rhodium(III)-catalyzed double C-H activation involving N-directed ortho C-H activation has been developed to form complex 7-azaindole derivatives, showcasing a broad scope of 7-azaindoles and internal alkynes in this oxidative annulation reaction (Li et al., 2015).
Functionalization Chemistry : The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research, especially due to their medicinal properties. Advances in metal-catalyzed chemistry have supported novel methods for 7-azaindole functionalization (Kannaboina, Mondal, Laha, & Das, 2020).
Microwave-Assisted Synthesis : A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been presented, where microwave heating dramatically accelerates the reaction, making it valuable in medicinal chemistry (Schirok, 2006).
Excited-State Proton Transfer : Studies have examined the nonradiative pathways of 7-azaindole in various solvents, providing evidence for concerted, excited-state double-proton transfer processes (Chen, Gai, & Petrich, 1993).
Photophysics in Peptides and Proteins : The photophysics of 7-azaindole, especially when incorporated into proteins or interacting with them, have been characterized, emphasizing its potential as a novel optical probe (Gai, 1991).
Photophysics and Biological Applications : The interactions of 7-azaindole with its environment have been studied, particularly focusing on its fluorescence properties in water versus nonaqueous solvents and its sensitivity to environmental changes (Smirnov et al., 1997).
Safety And Hazards
Direcciones Futuras
7-Azaindole N-oxide hemihydrate has been used in the synthesis of coordination compounds . It has also been used in the synthesis of azaserotonin . The utility of hydrogen bonding within the coordination sphere for influencing structural outcomes is relevant to the construction of stable higher-order crystalline assemblies .
Propiedades
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6N2O.H2O/c2*10-9-5-1-2-6-3-4-8-7(6)9;/h2*1-5,10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKTXWVCKFOLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O.C1=CN(C2=NC=CC2=C1)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746265 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaindole N-oxide hemihydrate | |
CAS RN |
1202864-61-6 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202864-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



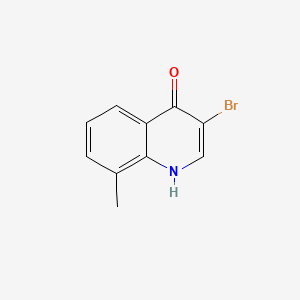
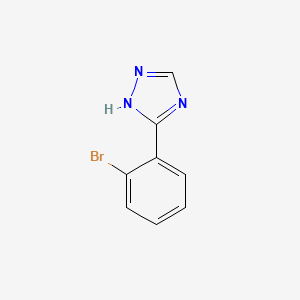
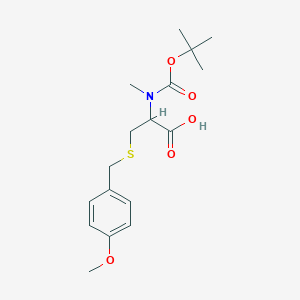

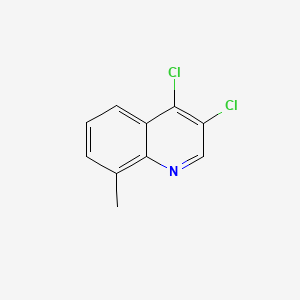
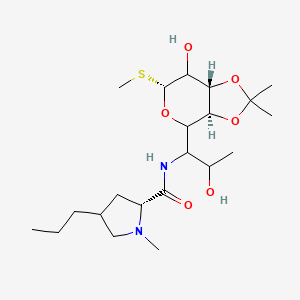
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
